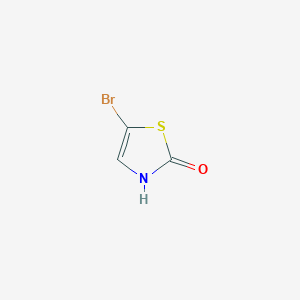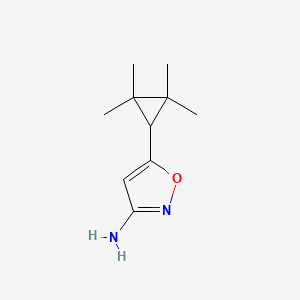
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is a chemical compound with the molecular formula C10H16N2O It features a unique structure that includes a tetramethylcyclopropyl group attached to an isoxazole ring, which is further connected to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is regioselective and can be carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . The reaction mechanism involves the formation of a five-membered isoxazole ring through the interaction of the dipolarophile (alkyne) and the dipole (nitrile oxide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the formation of new compounds with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or biochemical tools.
Medicine: Its potential medicinal properties are being explored, including its use as an antimicrobial or anticancer agent.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetramethylcyclopropyl group may enhance the compound’s stability and binding affinity to its targets, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(2-Chlorophenyl)isoxazol-3-yl)methyl)amine
- **3-Isoxazolamine, 5-(2,2,3,3-tetramethylcyclopropyl)-
Uniqueness
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is unique due to its tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other isoxazole derivatives, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)12-13-6/h5,8H,1-4H3,(H2,11,12) |
Clave InChI |
ZDVNGOIXFVKXBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C2=CC(=NO2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


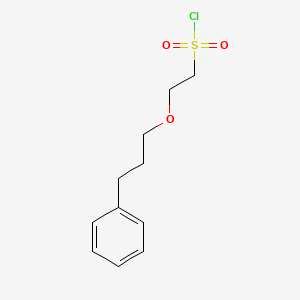
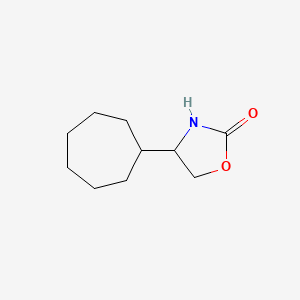
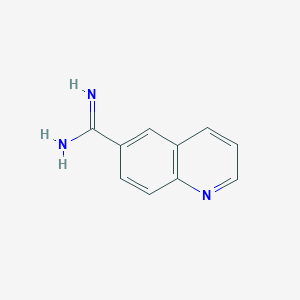
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)
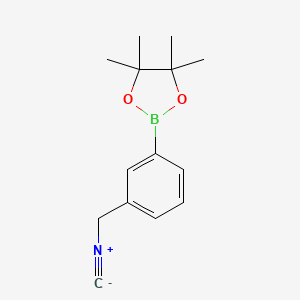
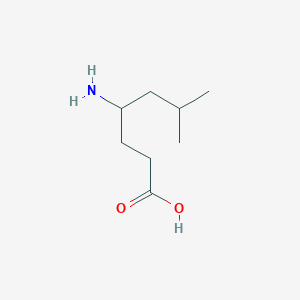

![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)

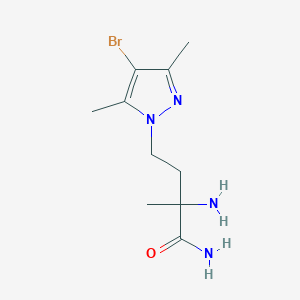
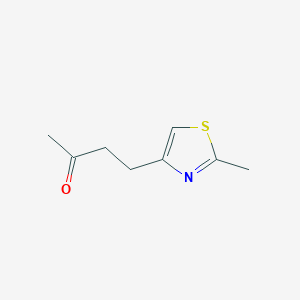
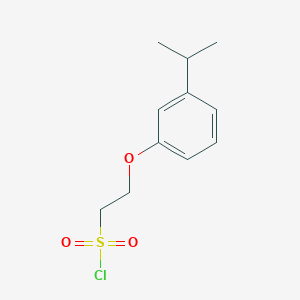
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)
